![molecular formula C9H16O4 B12572135 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- CAS No. 591749-75-6](/img/structure/B12572135.png)
1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- is an organic compound that features a propanone group attached to a dioxolane ring. This compound is of interest due to its unique structure, which combines a ketone with a cyclic acetal, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- can be synthesized through the reaction of 1,3-dioxolane derivatives with appropriate ketones under acidic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ketones and acetals.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- involves its ability to participate in various chemical reactions due to the presence of both a ketone and a dioxolane ring. The ketone group can undergo nucleophilic addition reactions, while the dioxolane ring can be opened under acidic or basic conditions, leading to the formation of reactive intermediates.
Comparación Con Compuestos Similares
- 1-Propanone, 2-hydroxy-1-[4-(hydroxymethyl)phenyl]-2-methyl-
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
Comparison: 1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]- is unique due to the presence of the dioxolane ring, which imparts stability and reactivity. In contrast, similar compounds may lack this ring structure, leading to differences in their chemical behavior and applications.
Propiedades
Número CAS |
591749-75-6 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-one |
InChI |
InChI=1S/C9H16O4/c1-4-7(11)9(5-10)6-12-8(2,3)13-9/h10H,4-6H2,1-3H3 |
Clave InChI |
JEEULHXKOZLLAN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(COC(O1)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


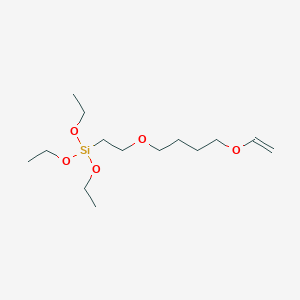

![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
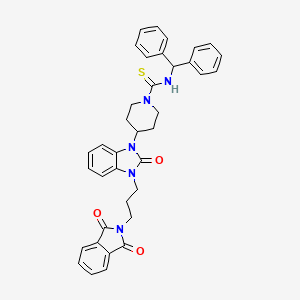
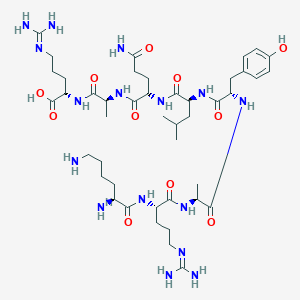

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
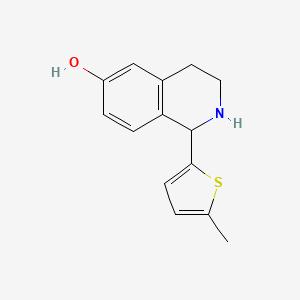
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
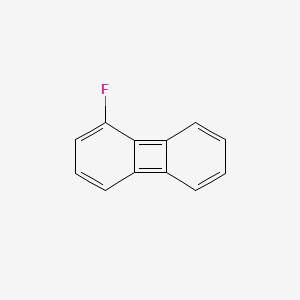
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)


